molecular formula C12H10N4 B13885876 6-(Benzylamino)pyridazine-3-carbonitrile

6-(Benzylamino)pyridazine-3-carbonitrile

Cat. No.: B13885876
M. Wt: 210.23 g/mol
InChI Key: PHUWGRJUACCNEG-UHFFFAOYSA-N
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Description

6-(Benzylamino)pyridazine-3-carbonitrile is a versatile chemical intermediate designed for research and further manufacturing applications, strictly within a laboratory setting. This compound features a pyridazine ring core substituted with a benzylamino group and a carbonitrile moiety, a structure common in medicinal chemistry research . The carbonitrile group is a key functional handle for further chemical transformations, allowing researchers to synthesize more complex molecules, such as through nucleophilic substitution reactions similar to those performed with 6-chloropyridazine-3-carbonitrile . The benzylamino substituent, also found in compounds like 3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile, can influence the compound's electronic properties and its potential to interact with biological targets . As a building block, it is primarily used in the synthesis of novel compounds for pharmaceutical discovery and the development of materials science. It is offered with the expectation that researchers will fully characterize it using advanced analytical techniques (e.g., NMR, LC-MS, HPLC) prior to use. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human consumption of any kind. Please refer to the safety data sheet for proper handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-(benzylamino)pyridazine-3-carbonitrile

InChI

InChI=1S/C12H10N4/c13-8-11-6-7-12(16-15-11)14-9-10-4-2-1-3-5-10/h1-7H,9H2,(H,14,16)

InChI Key

PHUWGRJUACCNEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C=C2)C#N

Origin of Product

United States

Synthetic Methodologies for 6 Benzylamino Pyridazine 3 Carbonitrile and Its Precursors

Classical Approaches to Pyridazine (B1198779) Ring Formation

The formation of the pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of this synthesis. wikipedia.org Classical methods for constructing this aromatic system often involve the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. thieme-connect.de These approaches provide a versatile and efficient means to access a wide array of substituted pyridazines.

Condensation Reactions in Pyridazine Annulation

A prevalent and historically significant method for pyridazine synthesis involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine. thieme-connect.de This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. The choice of the 1,4-dicarbonyl precursor allows for the introduction of various substituents onto the pyridazine ring.

Reactant 1Reactant 2ProductConditions
1,4-DiketoneHydrazine3,6-Disubstituted PyridazineEthanolic hydrazine hydrate (B1144303) at room temperature or refluxing in acetic acid. thieme-connect.de
4-KetoacidHydrazinePyridazinone-
γ-KetoesterHydrazinePyridazinone-

This table outlines common condensation reactions for pyridazine ring formation.

For instance, the reaction of a 1,4-diketone with hydrazine hydrate in a suitable solvent like ethanol (B145695) can readily afford the corresponding 3,6-disubstituted pyridazine. thieme-connect.de Similarly, γ-ketoacids and their ester derivatives can be employed to yield pyridazinone structures, which can serve as versatile intermediates for further functionalization.

Cyclization Strategies for Substituted Pyridazines

Beyond simple condensation reactions, various cyclization strategies have been developed to access more complex and highly substituted pyridazines. These methods often employ different starting materials and reaction conditions to achieve the desired substitution pattern.

One notable approach is the inverse electron-demand aza-Diels-Alder reaction. organic-chemistry.org This strategy involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. This cycloaddition reaction provides a powerful tool for the regioselective synthesis of functionalized pyridazines. organic-chemistry.org

Another strategy involves the cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This copper-promoted 6-endo-trig cyclization allows for the efficient synthesis of 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org This method offers good functional group tolerance and high regioselectivity under mild conditions. organic-chemistry.org

Synthesis of the 6-Halopyridazine-3-carbonitrile Intermediate

A key step in the synthesis of 6-(benzylamino)pyridazine-3-carbonitrile is the preparation of a 6-halopyridazine-3-carbonitrile intermediate. This halogenated pyridazine serves as an electrophilic substrate for the subsequent nucleophilic aromatic substitution reaction.

Halogenation Procedures for Pyridazine-3-carbonitriles

The introduction of a halogen atom, typically chlorine or bromine, at the 6-position of the pyridazine-3-carbonitrile (B1590183) ring is a critical transformation. Direct halogenation of the pyridazine ring can be challenging due to the electron-deficient nature of the heterocycle. nih.govchemrxiv.org Therefore, indirect methods are often employed.

One common approach involves the conversion of a pyridazinone precursor to the corresponding halopyridazine. This can be achieved by treating the pyridazinone with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). For example, a tetrahydropyridopyridazinone can be chlorinated with phosphoryl chloride to yield a chloro derivative.

Starting MaterialReagentProduct
PyridazinonePOCl₃6-Chloropyridazine
PyridazinonePOBr₃6-Bromopyridazine

This table shows common reagents for the halogenation of pyridazinones.

Functional Group Interconversion Strategies

In some synthetic routes, the cyano group at the 3-position is introduced after the formation of the halogenated pyridazine ring. This can be accomplished through functional group interconversion strategies. For instance, a pyridazine bearing a suitable leaving group at the 3-position, such as a halogen or a triflate group, can be subjected to a cyanation reaction using a cyanide source like potassium cyanide or zinc cyanide in the presence of a palladium catalyst.

Alternatively, the synthesis can start from a precursor already containing the nitrile functionality. For example, the cyclization of a precursor containing both the cyano group and the functionalities required for ring closure can directly lead to the desired pyridazine-3-carbonitrile core.

Nucleophilic Aromatic Substitution (SNAr) for Benzylamino Introduction

The final step in the synthesis of this compound is the introduction of the benzylamino group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com In this reaction, the electron-deficient 6-halopyridazine-3-carbonitrile is treated with benzylamine (B48309). The nitrogen atom of benzylamine acts as a nucleophile, attacking the carbon atom bearing the halogen. The halogen then departs as a halide ion, resulting in the formation of the desired product.

The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack. thieme-connect.de The presence of the electron-withdrawing nitrile group at the 3-position further activates the ring towards nucleophilic substitution at the 6-position.

The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction.

ElectrophileNucleophileProduct
6-Chloropyridazine-3-carbonitrile (B56613)BenzylamineThis compound
6-Bromopyridazine-3-carbonitrileBenzylamineThis compound

This table illustrates the nucleophilic aromatic substitution reaction for the synthesis of the target compound.

This SNAr reaction is a robust and widely used method for the formation of C-N bonds in aromatic systems and provides an efficient route to the final target compound.

Ligand Effects and Catalyst Design in SNAr Reactions

While the SNAr reaction for the synthesis of this compound can often proceed without a catalyst, particularly with a reactive substrate like 6-chloropyridazine-3-carbonitrile, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative and sometimes more efficient route, especially for less reactive aryl halides. In these catalytic systems, the choice of ligand is paramount to the success of the reaction.

The ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the oxidative addition of the aryl halide, and promoting the reductive elimination of the final product. The electronic and steric properties of the ligand can significantly influence the catalytic activity and the scope of the reaction. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald and cataCXium families, have been found to be highly effective in promoting the amination of a wide range of aryl halides.

For the specific case of 6-chloropyridazine-3-carbonitrile, a comparative study of different palladium precursors and ligands would be necessary to identify the optimal catalytic system. Parameters to be investigated would include the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂), the ligand (e.g., Xantphos, SPhos, DavePhos), the base, and the solvent.

An illustrative data table for a hypothetical ligand screening in the palladium-catalyzed amination of 6-chloropyridazine-3-carbonitrile with benzylamine is presented below.

Alternative Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources, non-toxic solvents, and catalytic processes, are increasingly being applied to the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. The synthesis of this compound can be significantly expedited using microwave technology. The direct and efficient heating of the reaction mixture under microwave conditions can overcome activation energy barriers more effectively, leading to a faster and cleaner reaction.

A comparison of conventional heating versus microwave-assisted synthesis for the preparation of this compound highlights the advantages of the latter.

Catalytic Approaches and Solvent-Free Methodologies

The development of catalytic and solvent-free synthetic methods is a cornerstone of green chemistry. For the synthesis of this compound, exploring catalytic approaches beyond palladium, such as copper-catalyzed amination, could offer cost-effective and environmentally friendly alternatives.

Furthermore, conducting the reaction under solvent-free conditions, or "neat," eliminates the need for potentially hazardous and volatile organic solvents. In a solvent-free reaction, the reactants are typically mixed together, often with a solid support or a catalyst, and heated. This approach not only reduces waste but can also lead to improved reaction kinetics and simpler work-up procedures. The feasibility of a solvent-free synthesis of this compound would depend on the physical properties of the reactants and the ability to achieve sufficient mixing and heat transfer. Multicomponent reactions under solvent-free conditions represent an efficient strategy for constructing diverse heterocyclic skeletons.

Scale-Up Considerations and Process Chemistry Challenges

The transition of a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges. For the synthesis of this compound, several factors need to be carefully considered to ensure a safe, efficient, and cost-effective manufacturing process.

One of the primary challenges in scaling up the SNAr reaction is managing the exothermicity of the reaction. The reaction between 6-chloropyridazine-3-carbonitrile and benzylamine can be highly exothermic, and efficient heat dissipation is crucial to prevent runaway reactions and ensure product quality. The choice of reactor design and cooling systems is therefore of paramount importance.

Another significant consideration is the handling and purification of the product. On a large scale, filtration and crystallization are the preferred methods for product isolation and purification. The development of a robust crystallization process is essential to obtain the desired product in high purity and with a consistent crystal form.

Chemical Reactivity and Mechanistic Studies of 6 Benzylamino Pyridazine 3 Carbonitrile

Reactions at the Pyridazine (B1198779) Nitrogen Atoms

The two adjacent nitrogen atoms in the pyridazine ring are fundamental to its chemical character. They are weakly basic and possess lone pairs of electrons that can participate in various reactions. nih.govliberty.edu The pyridazine ring is characterized by a high dipole moment, which influences its interactions and reactivity. nih.gov

Pyridazine is a weak base, and its derivatives exhibit basicity that is influenced by the electronic nature of their substituents. The two nitrogen atoms in the 6-(benzylamino)pyridazine-3-carbonitrile ring are potential sites for protonation. The basicity of these nitrogen heterocycles is determined by the molecule's ability to stabilize the positive charge after protonation. irb.hr

Table 1: Predicted Protonation Behavior of this compound

FeatureDescription
Protonation Sites N-1 and N-2 of the pyridazine ring
Influencing Factors - Electron-donating group: Benzylamino (-NHCH₂Ph) at C6 increases basicity. - Electron-withdrawing group: Carbonitrile (-CN) at C3 decreases basicity.
Predicted Major Protonation Site N-1, due to greater distance from the -CN group and proximity to the -NHCH₂Ph group.
Expected Basicity Weakly basic, characteristic of diazine heterocycles. nih.gov

The lone pair of electrons on the pyridazine nitrogen atoms makes them susceptible to attack by electrophiles, leading to N-alkylation and N-oxidation reactions.

N-Alkylation: This reaction involves the treatment of the pyridazine derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide). The reaction proceeds via a nucleophilic attack by one of the ring nitrogen atoms on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary pyridazinium salt. mdpi.com Similar to protonation, the site of alkylation (N-1 vs. N-2) will be influenced by the electronic effects of the substituents.

N-Oxidation: Oxidation of the pyridazine nitrogen atoms can be achieved using oxidizing agents like peroxy acids (e.g., m-CPBA). This reaction leads to the formation of a pyridazine N-oxide. chemrxiv.org The resulting N-oxide can exhibit altered reactivity compared to the parent pyridazine. The formation of pyridazine betaines, which are neutral molecules with positive and negative charges on different atoms, is a related area of reactivity. rsc.org For this compound, oxidation would likely occur at one of the ring nitrogens, with the specific site again depending on steric and electronic factors.

Table 2: Expected N-Alkylation and N-Oxidation Reactions

Reaction PathwayReagentsProduct TypeMechanistic Step
N-Alkylation Alkyl Halides (e.g., CH₃I)Pyridazinium SaltNucleophilic attack by pyridazine nitrogen on the alkyl halide. mdpi.com
N-Oxidation Peroxy Acids (e.g., m-CPBA)Pyridazine N-OxideAttack by pyridazine nitrogen on the electrophilic oxygen of the peroxy acid. chemrxiv.org

Reactions at the Carbonitrile Moiety

The carbonitrile (nitrile) group is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it a target for nucleophiles. unizin.orglibretexts.org This reactivity allows for the conversion of the nitrile into a variety of other functional groups.

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. The reaction can be catalyzed by either acid or base and proceeds through an amide intermediate. unizin.orglibretexts.org

Base-Catalyzed Hydrolysis: The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. This forms an imine anion, which is then protonated by water to yield an imidic acid. The imidic acid tautomerizes to the more stable amide. libretexts.org Under the reaction conditions, the amide is then further hydrolyzed to a carboxylate salt, which upon acidic workup yields the carboxylic acid. unizin.org

Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. libretexts.org Following deprotonation and tautomerization, an amide intermediate is formed. Subsequent hydrolysis of the amide under acidic conditions yields the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.org

The conversion of this compound to 6-benzylaminopyridazine-3-carboxylic acid has been documented, confirming the viability of this pathway. nih.gov This transformation is a key step in the synthesis of derivatives that have been investigated for biological activity. nih.gov Another study details the synthesis of N-substituted amides from nitriles and amines under hydrothermal conditions, which represents an amidation pathway. nih.gov

Table 3: Hydrolysis of this compound

ReactionConditionsIntermediateFinal Product
Hydrolysis Aqueous Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat6-(Benzylamino)pyridazine-3-carboxamide6-Benzylaminopyridazine-3-carboxylic acid nih.gov

Nitriles can be reduced to primary amines using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). unizin.orglibretexts.org

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. This initial step forms an imine anion, which is stabilized by complexation with the aluminum species. libretexts.orglibretexts.org A second hydride ion then adds to the imine carbon, resulting in a dianion intermediate. unizin.org Subsequent quenching of the reaction with water protonates the dianion to yield the primary amine. libretexts.org Applying this strategy to this compound would produce [6-(benzylamino)pyridazin-3-yl]methanamine.

Table 4: Reduction of this compound

ReactionReagentIntermediateFinal Product
Reduction 1. Lithium Aluminum Hydride (LiAlH₄) 2. Water (H₂O)Imine Anion[6-(Benzylamino)pyridazin-3-yl]methanamine

The electrophilic carbon of the nitrile group is susceptible to attack by a wide range of nucleophiles beyond water and hydrides. unizin.orgnih.gov

Addition of Organometallic Reagents: Grignard reagents (R-MgX) are potent nucleophiles that readily add to nitriles. The reaction forms an intermediate imine anion, which is stabilized as a magnesium salt. libretexts.org Hydrolysis of this intermediate does not yield an amine but instead produces a ketone. libretexts.org This provides a valuable synthetic route for preparing ketones from nitriles. For example, reacting this compound with methylmagnesium bromide followed by hydrolysis would yield 1-[6-(benzylamino)pyridazin-3-yl]ethan-1-one.

Addition of Other Nucleophiles: Other nucleophiles, such as thiols, can also add to the nitrile group. nih.gov In biological systems, the thiol group of a cysteine residue in an enzyme's active site can attack a nitrile, forming a covalent thioimidate adduct. nih.gov This type of reversible or irreversible covalent interaction is a mechanism of action for certain enzyme inhibitors. nih.govnih.gov

Table 5: Nucleophilic Addition Reactions at the Carbonitrile Moiety

NucleophileReagentsIntermediateProduct upon Hydrolysis
Grignard Reagent 1. R-MgX 2. H₃O⁺Imine Magnesium SaltKetone libretexts.org
Thiol R-SHThioimidate(Depends on conditions)

Cycloaddition Reactions Involving the Nitrile Group (e.g., Tetrazole Formation)

The nitrile group of this compound is a versatile functional group capable of participating in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azide (B81097) ions to form a tetrazole ring. This transformation is a widely used method in medicinal chemistry to convert a nitrile into its corresponding tetrazole bioisostere, which can mimic a carboxylic acid group in biological systems. beilstein-journals.org

The reaction typically involves heating the pyridazine carbonitrile with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism is understood to be a 1,3-dipolar cycloaddition. nih.gov The process can often be facilitated by the addition of a Lewis acid or a proton source, such as ammonium chloride or zinc chloride, which activates the nitrile group towards nucleophilic attack by the azide. organic-chemistry.orgnih.gov The resulting product is 6-(benzylamino)-3-(1H-tetrazol-5-yl)pyridazine. While specific studies on this compound are not prevalent, the reaction is a general and high-yielding method for the conversion of organonitriles to tetrazoles. researchgate.net

Table 1: Representative Conditions for Tetrazole Formation from Nitriles

Catalyst/Additive Azide Source Solvent Temperature (°C) Reference
ZnCl₂ NaN₃ DMF 120-130 organic-chemistry.org
NH₄Cl NaN₃ DMF 100-120 nih.gov
Co(II) Complex NaN₃ Methanol Reflux nih.gov

Electrophilic Aromatic Substitution on the Pyridazine Ring System

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. stackexchange.com Consequently, EAS reactions on the pyridazine core generally require forcing conditions. However, the reactivity and regioselectivity are significantly influenced by the existing substituents: the powerful electron-donating benzylamino group at the C6 position and the electron-withdrawing nitrile group at the C3 position.

Halogenation and Nitration Studies

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the pyridazine ring would necessitate the use of a halogenating agent, typically in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ to generate a potent electrophile. wikipedia.orgmasterorganicchemistry.com The strong activating effect of the C6-benzylamino group is expected to facilitate this substitution, directing the incoming electrophile to the positions ortho and para to it.

Nitration: Nitration involves the introduction of a nitro (-NO₂) group and is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). nih.gov Given the deactivated nature of the pyridazine ring, these harsh conditions are generally required. However, milder reagents like N-nitrosaccharin in the presence of a Lewis acid have also been developed for the nitration of deactivated heterocycles. nih.gov The presence of the amino group, which can be protonated under strongly acidic conditions, complicates the reaction, as the resulting ammonium salt is strongly deactivating. Therefore, careful control of reaction conditions is crucial. Studies on the nitration of substituted pyridazines and related heterocycles often show substitution occurs at the position most activated by an electron-donating group. mdpi.com

Regioselectivity and Steric Hindrance Effects

The outcome of electrophilic substitution on the this compound ring is determined by the combined directing effects of the substituents.

Benzylamino Group (-NH-Bn) at C6: This is a potent activating group and directs electrophiles to the ortho (C5) and para (C3) positions.

Nitrile Group (-CN) at C3: This is a strong deactivating group and directs electrophiles to the meta (C5) position.

Both substituents direct the incoming electrophile to the C5 position. The powerful activating and ortho-directing influence of the amino group is the dominant factor, making the C5 position the most probable site for electrophilic attack. The nitrile group's meta-directing effect further reinforces this prediction. Attack at the C4 position is electronically disfavored.

Steric hindrance from the bulky benzyl (B1604629) group attached to the nitrogen at C6 could potentially impede the approach of an electrophile to the adjacent C5 position. However, this steric effect is generally subordinate to the strong electronic activation provided by the amino group. Therefore, electrophilic halogenation or nitration is predicted to occur predominantly at the C5 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent Predicted Major Product
Br₂ / FeBr₃ 5-Bromo-6-(benzylamino)pyridazine-3-carbonitrile

Reactivity of the Benzylamino Side Chain

The benzylamino side chain offers two main sites for chemical modification: the benzylic carbon and the benzyl ring itself.

Oxidation Reactions of the Benzylic Carbon

The benzylic methylene (B1212753) (-CH₂-) group is susceptible to oxidation due to the stability of benzylic radical or cationic intermediates. mdpi.com Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, can lead to the formation of a carbonyl group. In this case, the product would be 6-(benzoylamino)pyridazine-3-carbonitrile. The reaction conditions must be carefully controlled to avoid over-oxidation or cleavage of the C-N bond.

Milder and more selective methods have been developed for the oxidation of benzylic C-H bonds, including the use of reagents like potassium persulfate (K₂S₂O₈) or hypervalent iodine compounds, which can provide higher yields and functional group tolerance. nih.govbeilstein-journals.org These methods are particularly useful for complex molecules where harsh conditions are not viable.

Table 3: Potential Oxidation Products of the Benzylic Carbon

Oxidizing Agent Potential Product
KMnO₄, H⁺, Δ 6-(Benzoylamino)pyridazine-3-carbonitrile
K₂S₂O₈, Pyridine (B92270) 6-(Benzoylamino)pyridazine-3-carbonitrile

Modifications to the Benzyl Ring (e.g., further substitution)

The phenyl group of the benzylamino side chain can itself undergo electrophilic aromatic substitution. The substituent on this ring is the pyridazinylamino-methyl group (-CH₂-NH-pyridazine). The nitrogen atom attached to the methylene bridge acts as an activating, ortho, para-directing group for the phenyl ring.

Therefore, standard electrophilic aromatic substitution reactions are expected to occur on the benzyl ring. For example, nitration with nitric and sulfuric acid or bromination with Br₂ and FeBr₃ would lead to substitution at the ortho and para positions of the phenyl ring. Due to steric considerations, substitution at the para position is often favored, which would yield 6-((4-substituted-benzyl)amino)pyridazine-3-carbonitrile. youtube.com

Table 4: Predicted Products of Electrophilic Substitution on the Benzyl Ring

Reagent Predicted Major Product
Br₂ / FeBr₃ 6-((4-Bromobenzyl)amino)pyridazine-3-carbonitrile
HNO₃ / H₂SO₄ 6-((4-Nitrobenzyl)amino)pyridazine-3-carbonitrile

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Pyridazine

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and their application to the pyridazine scaffold has enabled the synthesis of a diverse range of functionalized molecules. researchgate.net The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to a carbon-halogen bond, often without the need for highly specialized and expensive ligands. nih.gov This inherent reactivity makes halogenated pyridazines valuable substrates for various coupling reactions. For a molecule like this compound, which lacks a halogen atom, prior functionalization to introduce a suitable leaving group (e.g., bromine, iodine, or a triflate group) at a specific position on the pyridazine ring would be a necessary prerequisite for participating in many standard cross-coupling protocols.

Suzuki, Stille, and Sonogashira Coupling Potentials

The Suzuki-Miyaura, Stille, and Sonogashira coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of C-C bonds. researchgate.net The potential for this compound to participate in these reactions would depend on the introduction of a suitable leaving group, typically a halide, on the pyridazine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. nih.gov For a derivative of this compound, for instance, a bromo-substituted analog, could readily undergo Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids. nih.govnih.gov Research on other pyridazine systems has demonstrated successful Suzuki-Miyaura couplings. For example, a series of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles were synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.govresearchgate.net In a study on diazocines, Suzuki coupling was performed, although in some cases with moderate yields compared to Stille coupling. nih.gov The choice of catalyst, ligands, base, and solvent system would be crucial for optimizing the reaction conditions and achieving high yields.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, also catalyzed by palladium. wikipedia.org Organostannanes are known for their stability to air and moisture. wikipedia.org A halogenated derivative of this compound would be a viable substrate for Stille coupling. Studies on diazocines have shown that Stille coupling can be highly effective, sometimes providing better yields than Suzuki coupling for the functionalization of heterocyclic systems. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org A halogenated this compound could be coupled with various alkynes to introduce alkynyl moieties onto the pyridazine ring. The Sonogashira reaction is known for its mild reaction conditions. wikipedia.org Successful Sonogashira couplings have been reported for other nitrogen-containing heterocycles like pyridines and pyrimidines. wikipedia.orgscirp.orgnih.gov

Table 1: Hypothetical Cross-Coupling Reactions of a Halogenated this compound Derivative

Coupling ReactionCoupling PartnerCatalyst System (Typical)Potential Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃6-(Benzylamino)-x-aryl-pyridazine-3-carbonitrile
StilleOrganostannanePd(PPh₃)₄6-(Benzylamino)-x-organo-pyridazine-3-carbonitrile
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N6-(Benzylamino)-x-alkynyl-pyridazine-3-carbonitrile

Note: 'x' denotes the position of the halogen on the pyridazine ring.

C-H Activation Strategies for Further Functionalization

Direct C-H activation is an increasingly important strategy in organic synthesis as it allows for the formation of new bonds without the need for pre-functionalized starting materials. mdpi.com For this compound, several C-H bonds are potentially available for activation, including those on the pyridazine ring, the phenyl group of the benzyl moiety, and the benzylic position.

The nitrogen atoms in the pyridazine ring and the benzylamino group can act as directing groups, guiding a transition metal catalyst to a specific C-H bond. nih.gov Palladium-catalyzed C-H activation of benzylamines has been reported, leading to ortho-arylation of the benzyl group. chu-lab.org It is conceivable that under specific catalytic conditions, the benzylamino group in this compound could direct the functionalization of the ortho-position of the phenyl ring.

Photochemical and Thermal Transformations

The study of photochemical and thermal reactions of heterocyclic compounds can reveal unique reactivity patterns and pathways to novel molecular structures.

Photochemical Transformations: Pyridazine derivatives have been shown to undergo various photochemical reactions. For instance, the photolysis of 3-azidopyrazolopyridazine derivatives has been studied, leading to the formation of nitrene intermediates that can undergo ring-opening or insertion reactions depending on the solvent. researchgate.net Another study reported the photochemical ring opening of pyridazine N-oxides to synthesize 1H-pyrazoles. figshare.com While these examples involve different pyridazine derivatives, they suggest that the pyridazine core in this compound could be susceptible to photochemical transformations. The presence of the benzylamino and cyano groups would likely influence the excited-state reactivity. Irradiation with UV light could potentially lead to cyclization, rearrangement, or fragmentation reactions, although specific studies on this compound are lacking.

Thermal Transformations: The thermal stability of a compound is a critical property. Thermal degradation studies on related aminopyridine compounds have shown them to be relatively stable. sefh.es However, the specific substitution pattern of this compound will dictate its thermal behavior. The presence of multiple nitrogen atoms and a cyano group might influence its decomposition pathways. researchgate.net In the absence of specific experimental data, it is difficult to predict the exact thermal transformations. Potential thermal reactions could include rearrangements, cyclizations, or decomposition, particularly at elevated temperatures. For instance, thermal cyclization of multi-yne systems can generate benzynes, which are highly reactive intermediates. nih.gov While not directly applicable, this illustrates the types of transformations that can occur under thermal stress.

Table 2: Summary of Potential Chemical Transformations

Transformation TypePotential ReactionComments
PhotochemicalPhotocyclization, Ring-openingDependent on the specific chromophores and reaction conditions. No direct studies available.
ThermalRearrangement, DecompositionStability and reaction pathways are influenced by substituents. sefh.esresearchgate.net

Computational and Theoretical Investigations of 6 Benzylamino Pyridazine 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 6-(benzylamino)pyridazine-3-carbonitrile. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyridazine (B1198779) derivatives, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to determine optimized molecular geometries and analyze molecular orbitals. physchemres.org These studies reveal the distribution and energies of electrons within the molecule, which are crucial for understanding its chemical behavior. The interaction between the benzylamino group and the pyridazine-3-carbonitrile (B1590183) core can be elucidated by examining the resulting molecular orbitals. The nitrogen atoms of the pyridazine ring and the cyano group are expected to significantly influence the electronic landscape of the molecule.

Frontier orbital analysis, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. scirp.org A smaller energy gap suggests higher reactivity. For pyridazine-3-carbonitrile derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring of the benzylamino group, while the LUMO tends to be distributed over the electron-deficient pyridazine ring and the cyano group. nih.gov

Table 1: Frontier Orbital Energies of a Related Pyridazine Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.646
LUMO-1.816
Energy Gap (ΔE)4.830

Note: Data is illustrative and based on a related heterocyclic compound, Quinoline. scirp.org

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. For this compound, the nitrogen atoms of the pyridazine ring and the cyano group are expected to be regions of high negative potential, making them likely sites for interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential.

Conformational Analysis and Energy Minima Identification

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to explore the conformational space of molecules. chnpu.edu.ua These techniques employ classical mechanics to model the interactions between atoms, allowing for the simulation of molecular motion over time. For flexible molecules like this compound, which has several rotatable bonds, MM and MD can identify low-energy conformations and provide insights into the molecule's dynamic behavior. By simulating the molecule in different environments, such as in a solvent or interacting with a biological target, these methods can help to understand its preferred conformations under various conditions.

Torsional potential energy surface (PES) scans are performed to investigate the energy changes associated with the rotation around specific bonds. researchgate.net For this compound, key torsional angles would include the bonds connecting the benzyl (B1604629) group to the amino nitrogen and the amino group to the pyridazine ring. By systematically rotating these bonds and calculating the corresponding energy, a PES can be generated. This surface reveals the energy minima, corresponding to stable conformations, and the energy barriers to rotation. nih.gov This information is crucial for understanding the molecule's flexibility and the likelihood of it adopting specific conformations necessary for biological activity.

In-Depth Computational and Theoretical Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that specific computational and theoretical investigations for the compound This compound are not available in the public domain. The requested detailed analyses, including theoretical spectroscopic parameters and molecular docking studies, have not been published for this specific molecule.

While computational chemistry is a powerful tool for predicting molecular properties, and numerous studies exist for related pyridazine and pyridine (B92270) derivatives, the data required to construct a scientifically accurate and thorough article as per the specified outline for this compound is absent from the current body of scientific literature.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following sections as requested:

Molecular Docking and Ligand-Target Interaction Modeling (Theoretical Aspects)

Free Energy Perturbation and Molecular Dynamics for Binding Affinity Prediction

General methodologies for these computational techniques are well-established. For instance, Density Functional Theory (DFT) is commonly used to calculate theoretical IR frequencies, and Time-Dependent DFT (TD-DFT) is employed for predicting UV-Vis absorption maxima. researchgate.netresearchgate.net Similarly, molecular docking is a standard in-silico method to predict the binding orientation of a ligand to a protein target, and Free Energy Perturbation (FEP) combined with Molecular Dynamics (MD) simulations can provide predictions of binding affinity. nih.govnih.govnih.gov However, the application of these methods and the resulting specific data for this compound have not been documented in accessible research.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry has emerged as an indispensable tool for the detailed elucidation of chemical reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental means alone. rsc.org For a molecule such as this compound, computational methods can be employed to map out the potential energy surface of its formation or subsequent reactions. These studies typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure of the reacting species. By calculating the energies of reactants, products, and any intermediates and transition states, a comprehensive picture of the reaction pathway can be constructed. This allows for the prediction of the most likely mechanism, the identification of key intermediates, and an understanding of the factors that control the reaction's outcome and efficiency.

For instance, in the synthesis of substituted pyridazine derivatives, computational modeling can help to understand the regioselectivity and the role of catalysts. mdpi.com By simulating the reaction under different conditions, researchers can optimize experimental parameters to improve yields and reduce byproducts. These computational discoveries are crucial in advancing the synthesis of complex heterocyclic compounds. researchgate.net

A cornerstone of reaction mechanism elucidation is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net Locating the TS is a critical step, as its structure and energy determine the activation barrier of the reaction. Various computational algorithms are employed for transition state searching. Once a potential TS structure is located, its validity is confirmed by frequency analysis, where a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the successful location of the transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, thus confirming that the identified TS indeed connects the desired chemical species. This provides a detailed visualization of the geometric changes that occur during the chemical transformation. For a reaction involving this compound, IRC analysis would reveal the precise atomic motions as the molecule is formed or undergoes further chemical modification.

Illustrative Data: Transition State Analysis for a Hypothetical Reaction

Parameter Value Description
Methodology DFT (B3LYP/6-31G*) The computational method used for the calculations.
Reactants Precursor A + Precursor B The starting materials for the hypothetical reaction.
Product This compound The final product of the reaction.
Transition State Energy -1250.45 Hartree The calculated energy of the transition state.
Activation Energy (ΔE‡) 25.5 kcal/mol The energy barrier for the reaction to occur.

| Imaginary Frequency | -250.1 cm⁻¹ | The single imaginary frequency confirming the transition state. |

This table is for illustrative purposes to demonstrate typical data obtained from a transition state search and is not based on actual experimental or computational results for this specific compound.

Computational chemistry also allows for the modeling of the kinetic and thermodynamic aspects of a reaction pathway. nrel.gov Thermodynamics governs the relative stability of the reactants and products, indicating whether a reaction is favorable (exergonic) or unfavorable (endergonic) based on the change in Gibbs free energy (ΔG). Kinetics, on the other hand, is concerned with the rate of the reaction, which is determined by the activation energy (the energy difference between the reactants and the transition state).

By calculating the energies of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products), a complete energy profile of the reaction can be constructed. mdpi.com This profile provides a quantitative understanding of the reaction's feasibility and rate. For the synthesis of this compound, kinetic and thermodynamic modeling could be used to compare different synthetic routes, predicting which pathway is likely to be the most efficient. For example, it could reveal whether a one-step or a multi-step process is more favorable and can help in understanding the role of temperature and catalysts in controlling the reaction outcome.

| Predicted Thermodynamic Favorability | Favorable | Favorable |

This table is for illustrative purposes to demonstrate typical data obtained from kinetic and thermodynamic modeling and is not based on actual experimental or computational results for this specific compound.

De Novo Design and Virtual Screening Methodologies for Analogue Discovery

Computational techniques are also pivotal in the discovery of new molecules with desired properties. De novo design and virtual screening are two powerful methodologies used to explore chemical space and identify promising new analogues of a target compound like this compound. nih.gov

De novo design algorithms build novel molecular structures from scratch, often within the constraints of a specific protein binding site or with the aim of achieving certain physicochemical properties. biorxiv.org These methods can generate highly innovative molecular scaffolds that may not be present in existing chemical libraries.

Virtual screening, in contrast, involves the computational evaluation of large libraries of existing chemical compounds to identify those that are most likely to possess a desired biological activity or property. researchgate.net This can be done through ligand-based methods, which search for molecules with similar features to a known active compound, or structure-based methods, which dock candidate molecules into the binding site of a target protein to predict their binding affinity. mdpi.com

For this compound, these techniques could be used to discover new analogues with enhanced biological activity, improved metabolic stability, or other desirable characteristics for applications in drug discovery or materials science. For example, if this compound is found to be an inhibitor of a particular enzyme, virtual screening of large chemical databases could identify other compounds with potentially higher potency. nih.gov Concurrently, de novo design could be employed to generate entirely new molecular structures that fit the enzyme's active site and interact with key residues.

Table of Compound Names Mentioned

Compound Name

Structure Activity Relationship Sar and Structure Property Relationship Spr Principles

Systematic Structural Modifications and their Theoretical Impact

Systematic structural modifications of 6-(benzylamino)pyridazine-3-carbonitrile allow for a detailed investigation of the chemical features essential for its biological activity. Theoretical analysis of these modifications can predict their impact on the molecule's interaction with its biological target.

The pyridazine (B1198779) ring is a key heterocyclic scaffold in medicinal chemistry, known for its unique physicochemical properties. nih.gov It is characterized by weak basicity, a high dipole moment, and the ability to engage in robust, dual hydrogen-bonding, which can be critical for drug-target interactions. nih.gov The electron-deficient nature of the pyridazine ring, particularly at the C3 and C6 positions, significantly influences the properties of its substituents. nih.gov

Steric hindrance is another critical factor. The size and position of substituents on the benzyl (B1604629) ring can influence the conformation of the benzylamino group, potentially forcing it into a more or less favorable orientation for binding to a target. Bulky substituents in the ortho position, for instance, could restrict the rotation of the phenyl ring and lock the molecule into a specific conformation.

Modification to Benzylamino GroupPredicted Impact on Electronic PropertiesPredicted Impact on Steric Properties
Addition of an electron-withdrawing group (e.g., -Cl, -NO2) to the phenyl ringDecreases electron density on the phenyl ring, potentially affecting the pKa of the amino group.Minor to moderate increase in bulk, depending on the substituent.
Addition of an electron-donating group (e.g., -OCH3, -CH3) to the phenyl ringIncreases electron density on the phenyl ring, potentially affecting the pKa of the amino group.Minor to moderate increase in bulk, depending on the substituent.
Introduction of a bulky substituent (e.g., -t-butyl) to the phenyl ringMinimal direct electronic effect on the pyridazine core, but can influence the overall electron distribution.Significant increase in steric hindrance, which can restrict conformational flexibility.
Replacement of the phenyl ring with a different aromatic system (e.g., thiophene (B33073), pyridine)Alters the aromaticity and electronic nature of the substituent.Can introduce different steric profiles and potential for new interactions (e.g., hydrogen bonding with a pyridine (B92270) nitrogen).

Theoretical Frameworks for SAR Analysis

To quantify the relationship between the structural features of this compound and its biological activity, various theoretical frameworks can be employed. These computational methods provide valuable insights for the rational design of more potent and selective analogs.

Hansch analysis is a classic QSAR approach that correlates the biological activity of a series of compounds with their physicochemical properties using a mathematical equation. slideshare.netyoutube.com This method assumes that the biological activity is a function of electronic, steric, and hydrophobic parameters. researchgate.net For a series of this compound analogs, a Hansch equation could be developed to predict their biological activity.

The general form of a Hansch equation is: log(1/C) = k1π + k2σ + k3Es + k4

Where:

log(1/C) is the biological activity (e.g., the inverse of the concentration required for a certain effect).

π is the hydrophobic parameter (logP).

σ is the Hammett electronic parameter, which describes the electron-donating or electron-withdrawing nature of a substituent. silae.it

Es is the Taft steric parameter.

k1, k2, k3, and k4 are constants determined by regression analysis.

In a hypothetical QSAR study of this compound derivatives, different substituents on the benzyl ring would provide a range of π, σ, and Es values. By synthesizing and testing these analogs, a statistically significant QSAR model could be generated. nih.gov Such a model would not only predict the activity of new, unsynthesized compounds but also provide insights into the key physicochemical properties driving the biological activity. kfupm.edu.sa For example, a positive coefficient for π would suggest that increased hydrophobicity is beneficial for activity, while a negative coefficient for Es would indicate that bulky substituents are detrimental.

ParameterDescriptionPotential Influence on this compound Activity
π (Hydrophobicity) The logarithm of the partition coefficient between octanol (B41247) and water (logP). It measures the lipophilicity of a molecule or substituent.Higher lipophilicity might enhance membrane permeability and access to a hydrophobic binding pocket, but excessive lipophilicity can lead to poor solubility and off-target effects.
σ (Electronic Effects) The Hammett constant, which quantifies the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring.Can influence the pKa of the amino group and the electronic interactions with the target, such as hydrogen bonding or electrostatic interactions.
Es (Steric Effects) The Taft steric parameter, which measures the bulkiness of a substituent.Can affect the binding affinity by either promoting a better fit in the binding pocket or causing steric clashes that prevent optimal binding.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target. nih.gov These techniques are particularly useful when the 3D structure of the target is unknown. nih.gov

In a CoMFA study of this compound analogs, the molecules would be aligned based on a common scaffold. mdpi.com The steric and electrostatic fields around each molecule are then calculated and correlated with their biological activities using partial least squares (PLS) analysis. nih.gov The results are visualized as 3D contour maps, which highlight regions where changes in steric bulk or electrostatic potential would be expected to increase or decrease activity. nanobioletters.com

CoMSIA is an extension of CoMFA that includes additional descriptor fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. mdpi.com This provides a more comprehensive picture of the molecular properties that are important for biological activity. For this compound, CoMSIA could reveal the importance of hydrophobic interactions involving the benzyl group or hydrogen bonding from the amino linker.

For example, a CoMFA/CoMSIA analysis might generate contour maps indicating that:

A region of green in the steric map near the para-position of the benzyl ring suggests that bulky substituents in this area are favorable for activity.

A region of red in the electrostatic map near the pyridazine nitrogens indicates that negative electrostatic potential (electron-rich character) is beneficial, reinforcing the importance of these atoms as hydrogen bond acceptors.

These 3D-QSAR models can be highly predictive and serve as powerful tools for designing novel analogs with improved potency. nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential 3D arrangement of chemical features that a molecule must possess to be active at a particular biological target. dovepress.com A pharmacophore model can be generated from a set of active molecules, even in the absence of a known target structure. tandfonline.com

For this compound and its analogs, a pharmacophore model could be developed based on their common structural features and biological activities. dovepress.com This model might include features such as:

A hydrogen bond acceptor: corresponding to one or both of the pyridazine nitrogen atoms.

A hydrogen bond donor: corresponding to the amino group.

A hydrophobic/aromatic feature: representing the benzyl ring.

A nitrile feature: which could act as a hydrogen bond acceptor or engage in other specific interactions.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. tandfonline.comnih.gov This approach allows for the discovery of novel chemical scaffolds that possess the key features required for biological activity, moving beyond simple modifications of the original lead compound. The pharmacophore model also provides a visual representation of the key interactions required for activity, guiding the design of new analogs with optimized binding properties. actascientific.com

Identification of Key Features for Molecular Recognition

While specific molecular recognition studies on this compound are not extensively documented, insights can be drawn from analyses of structurally related pyridazine and aminopyridine-dicarbonitrile compounds. The pyridazine ring itself possesses unique physicochemical properties that are significant in molecular recognition. It has a high dipole moment and a dual hydrogen-bonding capacity, which can be critical for interactions with biological targets. nih.govnih.gov

The key structural motifs of this compound that are likely essential for molecular recognition include:

The Pyridazine Core : This heterocyclic scaffold provides a rigid framework for the presentation of other functional groups in a defined spatial orientation. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, which is a crucial feature in drug-target interactions. nih.govnih.gov

The Benzylamino Group at the 6-position : The secondary amine can function as a hydrogen bond donor. The benzyl group introduces a hydrophobic element that can engage in van der Waals or π-π stacking interactions with aromatic residues in a binding pocket. The flexibility of the benzyl group allows it to adopt various conformations to fit into different binding sites.

In a comprehensive SAR study of 2-aminopyridine-3,5-dicarbonitrile-based compounds, which share the aminopyridine and nitrile features, specific substitutions on the amino and phenyl groups were found to significantly impact biological activity. ebi.ac.uknih.gov This suggests that modifications to the benzylamino portion of this compound would likely modulate its biological profile.

Table 1: Key Molecular Features and Their Potential Roles in Recognition

FeaturePotential InteractionImplication for Activity
Pyridazine Nitrogen AtomsHydrogen Bond AcceptorAnchoring the molecule in the binding site
Benzylamino NHHydrogen Bond DonorSpecific interactions with target residues
Benzyl RingHydrophobic/π-π StackingEnhancement of binding affinity
Carbonitrile GroupHydrogen Bond Acceptor/Dipolar InteractionsContribution to binding and electronic properties

Virtual Library Design Based on Pharmacophoric Hypotheses

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophoric model for this compound would likely incorporate the key features identified above: hydrogen bond acceptors, a hydrogen bond donor, and a hydrophobic/aromatic region.

Based on such a hypothesis, a virtual library of analogs can be designed to explore the chemical space around the this compound scaffold. The design of this library would involve systematic modifications at key positions to probe the SAR and optimize activity.

Strategies for Virtual Library Design:

Modification of the Benzyl Group : A variety of substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) can be introduced onto the phenyl ring to investigate the electronic and steric requirements of the hydrophobic pocket.

Variation of the Amine Linker : The benzylamino group can be replaced with other linkers of varying lengths and flexibilities to alter the orientation of the aromatic ring relative to the pyridazine core.

Bioisosteric Replacement of the Nitrile Group : The carbonitrile moiety can be substituted with other functional groups that have similar electronic and steric properties, such as a carboxamide or a small heterocyclic ring, to explore their impact on activity and properties.

Pharmacophore models for related pyridazinone derivatives have been successfully developed, often featuring hydrogen bond acceptors and aromatic rings as key elements. researchgate.netnih.gov For instance, a validated pharmacophore model for a series of pyridazin-3-one derivatives identified two hydrogen bond acceptors and one aromatic ring feature as crucial for their activity. nih.gov A similar approach could be applied to design a virtual library based on this compound.

Prediction of ADME-Related Theoretical Parameters (Excluding Experimental Data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially favorable pharmacokinetic profiles. nih.gov

Computational Prediction of Permeability and Solubility Profiles

Permeability : The ability of a compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is a key determinant of its oral bioavailability and central nervous system activity. Computational models can predict permeability based on physicochemical properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.com

For this compound, its structural features suggest moderate lipophilicity due to the presence of the benzyl group, which would favor permeability. However, the polar pyridazine ring and the hydrogen bonding capacity of the amine and nitrile groups would contribute to its PSA, potentially reducing passive diffusion. Computational tools can provide quantitative estimates of these parameters to predict its likely permeability profile.

Table 2: Predicted Physicochemical Properties Relevant to Permeability and Solubility (Note: These are theoretical predictions and may vary depending on the algorithm used.)

ParameterPredicted Value RangeImplication
LogP2.5 - 3.5Moderate lipophilicity, favorable for permeability
Polar Surface Area (PSA)60 - 80 ŲModerate polarity, may limit passive diffusion
Hydrogen Bond Donors1Favorable for solubility
Hydrogen Bond Acceptors4Favorable for solubility
Aqueous Solubility (LogS)-3 to -4Low to moderate predicted solubility

Theoretical Metabolism Pathways and Metabolite Predictions

Computational tools can predict the likely sites of metabolism on a molecule by identifying atoms that are most susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes.

For this compound, several potential metabolic pathways can be predicted:

Aromatic Hydroxylation : The phenyl ring of the benzyl group is a likely site for hydroxylation, a common metabolic transformation catalyzed by CYP enzymes.

N-dealkylation : The benzylic carbon is susceptible to oxidation, which can lead to the cleavage of the benzyl group, resulting in 6-aminopyridazine-3-carbonitrile (B1486690).

Oxidation of the Pyridazine Ring : The pyridazine ring itself could undergo oxidation, although this is generally a less common metabolic pathway for such aromatic heterocycles.

Hydrolysis of the Nitrile Group : The carbonitrile group could potentially be hydrolyzed to a carboxylic acid, though this is often a slower metabolic process.

A study on the electrophilicity of pyridazine-3-carbonitrile (B1590183) derivatives indicated their susceptibility to metabolism, particularly through interactions with nucleophiles like glutathione. nih.gov This suggests that the nitrile group in this compound could be a site for metabolic conjugation.

Chemoinformatics and Data Mining Approaches for SAR Insights

Chemoinformatics and data mining techniques can be employed to analyze large datasets of chemical structures and their associated biological activities to extract meaningful SAR insights. These approaches can identify subtle relationships between structural features and biological outcomes that may not be apparent from manual inspection.

For a compound like this compound, these methods could be applied in the following ways:

Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR models can be developed for a series of analogs to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their biological activity. Such models can provide predictive tools for designing more potent compounds. QSAR studies on related pyridazinone derivatives have successfully identified key physicochemical parameters that govern their activity. researchgate.net

Scaffold Hopping : Data mining of chemical databases can identify alternative core structures (scaffolds) that can present the key pharmacophoric features in a similar spatial arrangement to this compound. This can lead to the discovery of novel chemical series with potentially improved properties.

Machine Learning : Advanced machine learning algorithms can be trained on datasets of pyridazine derivatives to predict their biological activities or ADME properties. These models can learn complex, non-linear relationships within the data and can be valuable for prioritizing compounds for synthesis and testing.

By leveraging these computational approaches, the exploration of the chemical space around this compound can be significantly accelerated, leading to a more efficient discovery of drug candidates.

Mechanistic Investigations of Molecular Interactions Excluding Clinical/efficacy Data

Biomolecular Target Identification Methodologies (Theoretical and In Vitro Focus)

Identifying the specific biomolecular targets of a compound is a foundational step in understanding its mechanism of action. Conceptually, several advanced proteomics-based strategies can be employed to elucidate the protein partners of 6-(Benzylamino)pyridazine-3-carbonitrile.

Activity-Based Protein Profiling Approaches (Conceptual)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize enzyme function directly in complex biological systems. nih.govmagtechjournal.com This technique utilizes chemical probes that react with the active sites of specific enzyme classes in a mechanism-dependent manner. nih.govresearchgate.net

For a compound like this compound, an ABPP approach would involve designing a probe that incorporates the core pyridazine-3-carbonitrile (B1590183) scaffold. This probe would also contain a reactive group (a "warhead") to covalently bind to enzymatic targets and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. The nitrile group in the parent compound suggests potential interaction with cysteine proteases, where the nitrile can form a covalent bond with the thiol group in the enzyme's active site. nih.gov

The conceptual workflow for an ABPP study of this compound would be:

Probe Design and Synthesis: A bespoke probe based on the this compound structure is created.

Proteome Labeling: The probe is incubated with a complex proteome (e.g., cell lysate or living cells) to allow for covalent labeling of target proteins.

Target Identification: Labeled proteins are visualized via in-gel fluorescence scanning or enriched (e.g., using streptavidin beads if biotin-tagged) and subsequently identified using mass spectrometry-based proteomics.

Competitive ABPP: To confirm that the probe binds to the same site as the parent compound, a competition experiment is performed. The proteome is pre-incubated with excess this compound before adding the probe. A reduction in the probe's signal for a particular protein indicates specific binding.

Ligand-Receptor Binding Studies and Allosteric Modulation (In Vitro/Cellular Level)

Once potential targets are identified, detailed in vitro binding studies are conducted to quantify the interaction and understand its nature. While specific data for this compound is not publicly available, studies on structurally related pyridazine (B1198779) and pyridine (B92270) derivatives provide a framework for the types of investigations that would be performed. nih.govnih.gov For instance, various pyrrolo-pyridazine derivatives have been investigated as positive allosteric modulators of the muscarinic M1 receptor. nih.govgoogle.com Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand's binding site, thereby altering the receptor's function. nih.gov

Binding Kinetics and Thermodynamics at the Molecular Level

Binding kinetics and thermodynamics describe the rate and energy of the interaction between a ligand and its receptor. These parameters are crucial for understanding the affinity and stability of the ligand-receptor complex. nih.gov

Kinetics: Key parameters include the association rate constant (k_on) and the dissociation rate constant (k_off). These are often measured using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). The equilibrium dissociation constant (K_d), a measure of affinity, is the ratio of k_off to k_on.

Thermodynamics: Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamic parameters of binding. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). The Gibbs free energy of binding (ΔG) and the binding affinity (K_a = 1/K_d) can then be calculated.

Below is an interactive table illustrating the type of data that would be generated from such studies on hypothetical protein targets for this compound.

Table 1: Hypothetical Binding Parameters for this compound with Target Proteins

Target Protein K_d (nM) k_on (1/Ms) k_off (1/s) ΔG (kcal/mol) ΔH (kcal/mol) -TΔS (kcal/mol)
Protein Kinase X 150 1.2 x 10^5 1.8 x 10^-2 -9.4 -12.1 2.7
Bromodomain Y 800 5.0 x 10^4 4.0 x 10^-2 -8.3 -7.5 -0.8

Analysis of Conformational Changes Upon Ligand Binding

Ligand binding often induces or stabilizes specific conformational states in the target protein, which is fundamental to its biological effect. nih.gov Several biophysical techniques can be used to probe these changes.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution, three-dimensional structures of the ligand-protein complex, revealing the precise binding mode and any resulting structural rearrangements in the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the dynamics of the protein and changes in the chemical environment of specific atoms upon ligand binding in solution.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This method measures the rate of exchange of backbone amide hydrogens with deuterium (B1214612) in the solvent. Ligand binding can alter this exchange rate in specific regions of the protein, thereby mapping the binding site and allosteric conformational changes.

Molecular docking simulations, as performed on related pyridine derivatives, can also predict the binding pose and identify key interactions, such as hydrogen bonds and π–anion interactions, that stabilize the complex and may lead to conformational shifts. nih.gov

Cellular Pathway Perturbation Analysis (In Vitro/Cellular Level)

To understand the functional consequences of target engagement within a cellular context, pathway perturbation analysis is employed. This involves treating cells with this compound and measuring the downstream effects on signaling pathways.

A primary method for this is transcriptional profiling (e.g., RNA-sequencing). Changes in gene expression following treatment can create a "transcriptional signature" of the compound's activity. nih.gov This signature can be compared to databases of signatures from genetic perturbations (like CRISPR or shRNA knockdowns) or other known chemical perturbagens. biorxiv.org This comparison can help to identify the affected pathways and confirm the mechanism of action. For instance, if the transcriptional signature of this compound strongly correlates with the signature of a known kinase inhibitor, it provides evidence that the compound acts on that kinase's signaling pathway. nih.gov

Recent computational frameworks like Mixscale allow for more robust analysis of such perturbation screens at the single-cell level, accounting for variations in perturbation efficiency and improving the identification of differentially expressed genes. biorxiv.org

Modulation of Enzyme Activity (In Vitro Assays)

No published in vitro assay data is available that describes the modulatory effects of this compound on specific enzyme activities. Consequently, quantitative data such as IC50 or Ki values for this compound against any enzyme target are not available.

Interference with Protein-Protein Interactions

There are no available studies that investigate or identify the ability of this compound to interfere with or modulate specific protein-protein interactions.

Mechanism of Action Elucidation in Cellular Models (Excluding Clinical Outcomes)

Apoptosis and Cell Cycle Modulation Mechanisms (In Vitro/Cellular)

There are no available research findings that elucidate the mechanisms by which this compound may induce apoptosis or modulate the cell cycle in in vitro or cellular models.

Autophagy and Necroptosis Pathways (In Vitro/Cellular)

No studies have been published that examine the effect of this compound on autophagy or necroptosis pathways in in vitro or cellular systems.

Drug Resistance Mechanisms at a Molecular Level (Theoretical/In Vitro)

There is no available theoretical or in vitro research that discusses or investigates potential molecular mechanisms of drug resistance related to this compound.

Genetic and Epigenetic Factors Influencing Compound Interactions

The interaction of any compound with biological systems can be significantly influenced by the genetic makeup and epigenetic state of an individual. These factors can alter the expression and function of proteins involved in the compound's metabolism, transport, and target binding.

Genetic Factors:

Genetic polymorphisms, which are variations in the DNA sequence, can lead to altered protein function. For a compound like this compound, polymorphisms in genes encoding metabolic enzymes and drug transporters could theoretically impact its disposition and activity. The pyridazine ring and the benzylamino substituent are key structural features that would be subject to enzymatic modification.

For instance, cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a wide array of xenobiotics. Genetic variations in CYP genes can lead to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. While the specific CYP enzymes that might metabolize this compound have not been identified, it is plausible that polymorphisms in enzymes that typically handle aromatic and N-substituted compounds could play a role.

Similarly, genetic variations in drug transporter proteins, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, could affect the cellular influx and efflux of this compound. Variations in genes encoding these transporters can influence the concentration of the compound at its site of action, thereby modulating its biological effect.

Table 1: Theoretical Influence of Genetic Polymorphisms on the Interaction of this compound

Gene Family Potential Function Theoretical Implication of Polymorphism for this compound
Cytochrome P450 (CYP) Metabolism of aromatic and N-benzylamino moieties. Altered rate of metabolic clearance, potentially leading to variations in compound exposure and response.
UDP-Glucuronosyltransferases (UGT) Conjugation and detoxification. Variations in the efficiency of detoxification pathways.
ATP-Binding Cassette (ABC) Transporters Cellular efflux. Altered cellular accumulation of the compound.

Epigenetic Factors:

Epigenetic modifications, such as DNA methylation and histone modifications, regulate gene expression without altering the DNA sequence itself. These modifications can be influenced by environmental factors and can change over time. The expression of genes encoding metabolic enzymes and transporters is subject to epigenetic regulation.

For example, the promoter regions of genes encoding certain CYP enzymes or ABC transporters can be hypermethylated, leading to reduced gene expression. nih.govnih.gov This could, in turn, decrease the rate of metabolism or transport of a compound like this compound, potentially leading to higher systemic exposure. Conversely, hypomethylation could increase gene expression and enhance its clearance.

Histone modifications, such as acetylation and methylation, can also modulate the accessibility of chromatin and influence the transcription of these genes. Therefore, the epigenetic landscape of an individual could be a significant determinant of their response to this pyridazine derivative.

Table 2: Potential Epigenetic Modifications Affecting this compound Interactions

Epigenetic Mechanism Target Genes Theoretical Consequence for this compound
DNA Methylation Promoters of CYP, UGT, ABC, and SLC transporter genes. Altered expression levels of key metabolic and transport proteins, influencing the compound's pharmacokinetics. nih.govnih.gov
Histone Acetylation Genes encoding metabolic enzymes and transporters. Modulation of gene transcription and subsequent protein levels.

Efflux Pump Modulation and Theoretical Implications

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of cells. They are a significant mechanism of multidrug resistance in cancer cells and bacteria. The ability of a compound to either be a substrate of or an inhibitor of efflux pumps can have profound biological implications.

Based on its chemical structure, a substituted pyridazine, this compound, possesses features that suggest a potential for interaction with efflux pumps. The presence of aromatic rings and a nitrogen-containing heterocyclic system are common characteristics of molecules recognized by various efflux pumps, particularly those of the ABC superfamily like P-glycoprotein (ABCB1).

Theoretical Role as an Efflux Pump Substrate:

If this compound were a substrate for an efflux pump, it would be actively transported out of cells. This would reduce its intracellular concentration and potentially limit its biological activity at intracellular targets. The physicochemical properties of the molecule, such as its lipophilicity and the presence of hydrogen bond acceptors and donors, would be key determinants of its recognition and transport by specific efflux pumps. In silico models are often used to predict whether a compound is likely to be a substrate for major efflux pumps like P-glycoprotein. mdpi.com

Theoretical Role as an Efflux Pump Inhibitor:

Alternatively, this compound could act as an inhibitor of efflux pumps. Efflux pump inhibitors (EPIs) can block the activity of these transporters, thereby increasing the intracellular concentration of other drugs that are substrates of the pump. The structure-activity relationships for various classes of EPIs have been studied, and heterocyclic scaffolds, including pyridazines, have been explored for this purpose. nih.govnih.gov Inhibition could occur through competitive binding to the substrate-binding site or through non-competitive mechanisms.

The potential for this compound to act as an EPI would depend on its binding affinity for the pump and its ability to interfere with the transport cycle. Computational docking studies could provide theoretical insights into the binding mode and affinity of this compound for various efflux pump structures.

Table 3: Theoretical Interactions of this compound with Efflux Pumps

Interaction Type Efflux Pump Family (Example) Theoretical Outcome
Substrate ABC Transporters (e.g., P-glycoprotein) Reduced intracellular accumulation of this compound.
Inhibitor ABC Transporters (e.g., P-glycoprotein) Increased intracellular concentration of co-administered drugs that are substrates of the pump.
Substrate Major Facilitator Superfamily (MFS) Potential for extrusion from bacterial or fungal cells.

Derivatization Strategies and Analog Design for Enhanced Molecular Properties

Synthetic Routes to 6-Substituted Pyridazine-3-carbonitrile (B1590183) Derivatives

To understand the steric and electronic requirements for activity, the benzylamino group can be replaced with a wide array of primary and secondary amines. This exploration includes simple aliphatic amines, cyclic amines, and various heterocyclic amines. The reaction of 6-chloropyridazine-3-carbonitrile (B56613) with amines such as piperidine, morpholine, or pyrrolidine (B122466) yields the corresponding 6-substituted analogs. This systematic variation allows for the modulation of properties like lipophilicity, hydrogen bonding capacity, and conformational flexibility, which are critical for molecular interactions.

Table 1: Examples of Diverse Amine Substituents for Pyridazine-3-carbonitrile Derivatives

PrecursorAmine NucleophileResulting 6-Substituent
6-chloropyridazine-3-carbonitrileMethylamine6-(Methylamino)
6-chloropyridazine-3-carbonitrilePiperidine6-(Piperidin-1-yl)
6-chloropyridazine-3-carbonitrileMorpholine6-(Morpholino)
6-chloropyridazine-3-carbonitrilePyrrolidine6-(Pyrrolidin-1-yl)
6-chloropyridazine-3-carbonitrileAniline6-(Phenylamino)

Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, often producing similar biological properties. cambridgemedchemconsulting.comresearchgate.net This strategy can be applied to the 6-(benzylamino)pyridazine-3-carbonitrile scaffold to improve potency, selectivity, or pharmacokinetic parameters.

Classical bioisosteres for the benzyl (B1604629) ring could include other aromatic systems like pyridyl or thiophene (B33073) rings, which can alter electronic distribution and introduce potential new interaction points. Non-classical bioisosteres can also be employed. For instance, the nitrile group could be replaced by other electron-withdrawing groups. The pyridazinone moiety itself has been investigated as a bioisosteric alternative to other bicyclic systems like phthalazine (B143731) in different contexts. nih.gov The incorporation of trifluoromethyl (-CF3) groups is another common non-classical bioisosteric replacement that can enhance metabolic stability and binding affinity. researchgate.netmdpi.com

Table 2: Potential Bioisosteric Replacements in the this compound Scaffold

Original GroupBioisosteric ReplacementPotential Effect
Phenyl (in Benzyl)PyridylModulate basicity, introduce H-bond acceptor
Phenyl (in Benzyl)ThiopheneAlter ring electronics and size
-CN (Nitrile)-CF3 (Trifluoromethyl)Increase lipophilicity and metabolic stability
-H-FBlock metabolic oxidation, alter electronics
-O- (in a linker)-CH2-, -S-, -NH-Modify bond angles and flexibility

Modification of the Nitrile Moiety

The nitrile group at the 3-position is a versatile functional handle that can be transformed into a variety of other functional groups, significantly altering the molecule's properties. researchgate.net As an electrophilic center, it is susceptible to nucleophilic attack and can participate in cycloaddition reactions. nih.govnih.gov These transformations can introduce new hydrogen bonding donors and acceptors or create entirely new heterocyclic systems appended to the pyridazine (B1198779) core.

The nitrile group can be readily converted into several other functionalities that are prominent in medicinal chemistry.

Tetrazoles: One of the most important transformations is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097), typically sodium azide with a Lewis acid catalyst, to form a 5-substituted 1H-tetrazole. researchgate.net The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity and hydrogen-bonding capabilities but with improved metabolic stability and cell permeability. researchgate.net

Amidines: The Pinner reaction provides a classical route to amidines from nitriles. This involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate salt, which is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine.

Carboxylic Acids: Standard hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid, 6-(benzylamino)pyridazine-3-carboxylic acid. This introduces a highly polar, acidic functional group that can dramatically alter the solubility and binding mode of the parent compound.

The carbon-nitrogen triple bond of the nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions. researchgate.net

1,3-Dipolar Cycloadditions: Nitriles can react with 1,3-dipoles such as nitrile oxides to form five-membered heterocyclic rings like oxadiazoles. nih.gov This reaction introduces a new heterocyclic system, expanding the structural diversity of the analogs.

Diels-Alder Type Reactions: While the nitrile itself is typically the dienophile, the pyridazine ring, being electron-deficient, can act as the diene in inverse-electron-demand Diels-Alder reactions. researchgate.net The presence of the electron-withdrawing nitrile group at the 3-position is essential for activating the pyridazine system for such cycloadditions with electron-rich dienophiles. researchgate.net

Strategic Functionalization of the Benzyl Ring

The benzyl ring provides another site for modification to probe interactions with target biomolecules and to fine-tune physicochemical properties. mdpi.com Functionalization can be achieved either by utilizing substituted benzylamines in the initial synthesis or by performing reactions on the intact this compound molecule.

Starting with pre-functionalized benzylamines (e.g., 4-methoxybenzylamine, 4-chlorobenzylamine, 4-methylbenzylamine) in the SNAr reaction with 6-chloropyridazine-3-carbonitrile is a straightforward approach to introduce substituents at specific positions on the phenyl ring. researchgate.net This allows for the systematic exploration of electronic (electron-donating vs. electron-withdrawing) and steric effects.

Alternatively, direct electrophilic aromatic substitution on the benzyl ring of the parent compound can be performed. The benzylamino moiety is an activating, ortho-, para-directing group, which would guide the introduction of substituents like nitro, halogen, or alkyl groups to the 2- and 4-positions of the phenyl ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can also be employed if a halogenated benzylamine (B48309) is used as the starting material. mdpi.com

Table 3: Strategies for Benzyl Ring Functionalization

StrategyReagents/Starting MaterialsResulting Substituent (Example)
Use of Substituted Benzylamine6-chloropyridazine-3-carbonitrile + 4-Fluorobenzylamine4-Fluoro substituent on benzyl ring
Electrophilic Aromatic SubstitutionThis compound + HNO3/H2SO44-Nitro substituent on benzyl ring
Electrophilic Aromatic SubstitutionThis compound + Br2/FeBr34-Bromo substituent on benzyl ring

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic rings of this compound is a fundamental strategy in medicinal chemistry to modulate the compound's physicochemical properties. The pyridazine ring itself is an electron-deficient heterocycle. nih.gov This inherent electronic nature, combined with the effect of substituents, can significantly influence the molecule's reactivity, metabolic stability, and binding affinity. nih.govrsc.org

Research on related pyridazine-3-carbonitrile derivatives has shown that substituents on an attached aryl ring can alter the electrophilicity of the core structure. nih.gov For instance, attaching a p-tolyl group (an EDG) or a 4-methoxyphenyl (B3050149) group (a strong EDG) versus a 4-fluorophenyl group (an EWG) to the 6-position of the pyridazine ring modifies the electron density across the molecule. nih.gov In principle, placing EDGs on the benzyl ring could increase the electron density on the amino linker, potentially affecting its hydrogen bonding capability. Conversely, EWGs on the benzyl ring would decrease the basicity of the amino group. The inherent planarity of the pyridazine ring can promote efficient π-π stacking interactions, a feature that can be tuned by the electronic nature of its substituents. rsc.org

A study evaluating the electrophilicity of various nitrile-substituted heterocycles, including pyridazine derivatives, established a clear correlation between the electronic nature of the substituents and the molecule's reactivity. nih.gov The study found that the susceptibility to metabolism and the formation of adducts were directly related to the electrophilicity of the nitrile-containing heterocycle. nih.gov This highlights the importance of carefully selecting substituents to balance desired activity with a favorable metabolic profile.

Parent ScaffoldSubstituent at Position 6Substituent TypeObserved Effect on Electrophilicity
Pyridazine-3-carbonitrilep-TolylElectron-DonatingLower Electrophilicity
Pyridazine-3-carbonitrile4-MethoxyphenylElectron-DonatingLower Electrophilicity
Pyridazine-3-carbonitrile4-FluorophenylElectron-WithdrawingHigher Electrophilicity
Pyridazine-3-carbonitrilePhenylNeutralBaseline Electrophilicity

Data derived from a study on related 6-aryl-pyridazine-3-carbonitrile compounds. nih.gov

Stereochemical Considerations in Benzylic Modifications

While the parent compound this compound is achiral, derivatization strategies involving the benzylic portion of the molecule can introduce stereocenters. For example, modification of the benzylic methylene (B1212753) bridge (—CH₂—) by introducing a substituent, such as a methyl group to form a —CH(CH₃)— linker, would create a chiral center.

This modification would result in a racemic mixture of two enantiomers (R and S isomers). It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic pathways, and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Therefore, a key consideration in the design of such analogs would be the separation of the enantiomers and the independent evaluation of their biological activities. This allows for the identification of the more active or safer enantiomer (the eutomer) and a better understanding of the structure-activity relationship (SAR) in three-dimensional space. While specific examples of stereochemical modifications on the benzylamino linker of this particular pyridazine are not extensively documented in the provided context, this approach remains a critical theoretical strategy for refining molecular properties.

Combinatorial Chemistry and Library Synthesis Approaches

To efficiently explore the structure-activity relationships around the this compound scaffold, combinatorial chemistry and library synthesis techniques are employed. These methods allow for the rapid generation of a large number of structurally related analogs for subsequent biological screening.

Solid-Phase Synthesis Techniques

Solid-phase organic synthesis (SPOS) is a powerful technique for constructing libraries of heterocyclic compounds, including pyridazine derivatives. thieme-connect.deresearchgate.net In this approach, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent chemical reactions are carried out. Excess reagents and by-products are easily removed by simple filtration and washing, which facilitates purification and automation. thieme-connect.de

For the synthesis of a library based on this compound, a versatile approach could involve attaching a suitable pyridazine precursor to a solid support. For example, a pyridazine core with a reactive handle, such as a hydroxyl or amino group, could be immobilized on the resin. Subsequently, a diverse collection of benzylamines could be introduced through nucleophilic substitution or other coupling reactions.

A key aspect of SPOS is the use of "traceless" linkers, which are designed to leave no residual atoms on the final molecule after it is cleaved from the solid support. thieme-connect.de This ensures that the synthesized compounds are not functionally altered by remnants of the linker. The development of efficient solid-phase routes to access chemical libraries of pyridazine compounds is considered highly desirable for drug discovery programs. thieme-connect.de

Parallel Synthesis and High-Throughput Experimentation

Parallel synthesis is a logical extension of solid-phase synthesis, where multiple, distinct compounds are synthesized simultaneously in a spatially separated manner, often using automated or semi-automated equipment. thieme-connect.de This method is highly amenable to creating libraries of this compound analogs by reacting a common pyridazine intermediate with a diverse set of building blocks (e.g., various substituted benzylamines) in the wells of a microtiter plate.

Once a library of compounds is synthesized, high-throughput experimentation, commonly known as high-throughput screening (HTS), is used to rapidly evaluate their biological activity. nih.govmdpi.com HTS assays are designed to be robust, reproducible, and miniaturized to allow for the testing of thousands of compounds in a short period. nih.gov For instance, a library of pyridazine analogs could be screened against a specific enzyme or receptor to identify "hits"—compounds that exhibit a desired level of activity. nih.govmdpi.com These initial hits can then be subjected to more detailed secondary screening and lead optimization studies.

Conformational Restriction and Rigidification Strategies

Controlling the three-dimensional shape (conformation) of a molecule is a critical aspect of rational drug design. Flexible molecules like this compound can adopt numerous conformations, only one of which may be optimal for binding to a biological target. Conformational restriction, or rigidification, aims to lock the molecule into a more limited set of conformations, which can lead to increased potency and selectivity by reducing the entropic penalty of binding.

Macrocyclization Approaches

Macrocyclization is a powerful strategy for imposing conformational restraint. This involves creating a large ring structure by covalently linking two parts of the molecule. For the this compound scaffold, a macrocycle could potentially be formed by introducing a linker that connects the benzyl ring back to another position on the pyridazine ring.

The synthesis of pyridazine-containing macrocycles has been demonstrated, highlighting the feasibility of incorporating this heterocycle into larger ring systems. rsc.org One reported method describes a high-yielding, one-step synthesis of pyridazine-containing macrocycles directed by intramolecular hydrogen bonding. rsc.org Such strategies could be adapted to create rigid analogs of this compound, providing valuable tools to probe the bioactive conformation and potentially lead to analogs with improved pharmacological profiles. Enzymatic macrocyclization has also emerged as a powerful platform for constructing libraries of macrocyclic peptides, a concept that could inspire novel synthetic approaches for small molecule macrocycles. acs.org

Incorporation into Polycyclic Systems

The strategic derivatization of this compound serves as a gateway to the synthesis of diverse and complex polycyclic systems. This approach is centered on leveraging the inherent reactivity of the amino and cyano functionalities of the pyridazine core to construct fused heterocyclic rings, thereby significantly expanding the chemical space and modulating the molecular properties of the resulting compounds. The incorporation of the this compound moiety into larger, rigidified scaffolds can lead to enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles.

A predominant strategy for the annulation of a new ring onto the pyridazine framework involves the construction of a pyrimidine (B1678525) ring, leading to the formation of pyrimido[4,5-c]pyridazines. This transformation is typically achieved through the reaction of the 6-amino group and the adjacent cyano group with various one-carbon synthons.

Detailed research has demonstrated that 6-aminopyridazine-3-carbonitrile (B1486690) derivatives can undergo efficient cyclization with reagents such as formamide (B127407), triethyl orthoformate, or dimethylformamide-dimethylacetal (DMF-DMA). These reactions proceed via an initial interaction with the exocyclic amino group, followed by an intramolecular cyclization involving the nitrile group, ultimately leading to the formation of the fused pyrimidine ring.

For instance, the reaction of a 6-(substituted-amino)pyridazine-3-carbonitrile with an excess of formamide at elevated temperatures yields the corresponding 4-aminopyrimido[4,5-c]pyridazine. This transformation is believed to proceed through the formation of an intermediate N-formyl derivative, which then undergoes cyclization.

Similarly, treatment with triethyl orthoformate in the presence of a catalyst, such as an acid, can lead to the formation of an ethoxymethyleneamino intermediate, which subsequently cyclizes to the pyrimido[4,5-c]pyridazine (B13102040) system. Another versatile reagent, DMF-DMA, reacts with the amino group to form a dimethylaminomethyleneamino intermediate, which upon heating, cyclizes to the corresponding pyrimido[4,5-c]pyridazine, often with the elimination of dimethylamine.

The table below summarizes representative polycyclic systems derived from 6-(substituted-amino)pyridazine-3-carbonitriles, showcasing the versatility of this synthetic approach.

Starting MaterialReagentResulting Polycyclic SystemGeneral Structure
This compoundFormamide8-Benzylamino-pyrimido[4,5-c]pyridazin-4-amine
This compoundTriethyl orthoformate8-Benzylamino-4-ethoxypyrimido[4,5-c]pyridazine
This compoundDMF-DMAN-Benzyl-N-(pyrimido[4,5-c]pyridazin-4-yl)formamidine

Future Research Directions and Theoretical Applications in Chemical Science

Exploration of 6-(Benzylamino)pyridazine-3-carbonitrile as a Chemical Probe

A chemical probe is a small molecule that is used to study and manipulate biological systems. The structure of this compound provides a foundational scaffold that could be theoretically developed into sophisticated chemical probes for molecular imaging and target identification.

The pyridazine (B1198779) ring system, being an aromatic heterocycle, has the potential to be inherently fluorescent upon appropriate substitution. The development of this compound into a fluorescent tag would theoretically involve the strategic addition of auxochromes and fluorophores to its core structure. These modifications could enhance its quantum yield and shift its emission spectrum to a desirable wavelength for biological imaging, minimizing background fluorescence from endogenous molecules. The benzylamino group offers a convenient point for chemical modification, allowing for the attachment of various functionalities to tune the photophysical properties of the molecule.

Conceptually, derivatives could be designed to act as "turn-on" fluorescent probes. In such a scenario, the molecule might exhibit minimal fluorescence in an aqueous environment but become highly fluorescent upon binding to a specific target protein or entering a hydrophobic cellular compartment. This change in fluorescence could be triggered by conformational changes in the molecule upon binding, leading to a significant increase in the quantum yield.

The benzylamino group of this compound is an ideal handle for immobilization onto a solid support, a key requirement for its use in affinity chromatography. Conceptually, the molecule could be tethered to agarose (B213101) or magnetic beads. This functionalized resin could then be used as bait to "fish" for interacting proteins from a complex biological lysate.

For target identification, a photo-reactive group, such as a diazirine or an aryl azide (B81097), could be incorporated into the structure of this compound. mdpi.com This would create a photo-affinity probe. mdpi.com Upon incubation with a cell lysate and exposure to UV light, the probe would form a covalent bond with its binding partners. mdpi.com Subsequent proteomic analysis could then identify the proteins that have been "tagged" by the probe, revealing the cellular targets of the parent molecule.

Role in Catalysis and Material Science (Theoretical Exploration)

The electronic properties and structural versatility of this compound suggest its potential, though largely theoretical at this stage, in the fields of catalysis and material science.

The pyridazine moiety contains two nitrogen atoms that can act as Lewis bases, making them potential coordination sites for transition metals. The nitrogen atoms of the pyridazine ring, along with the nitrogen of the benzylamino group, could allow this compound to function as a bidentate or even a tridentate ligand. The electronic properties of the pyridazine ring, influenced by the electron-withdrawing nitrile group and the electron-donating benzylamino group, could be fine-tuned to modulate the catalytic activity of the coordinated metal center.

The nitrile group itself can also coordinate to transition metals, offering another potential binding mode. The electrophilicity of related pyridazine-3-carbonitrile (B1590183) derivatives has been studied, providing insights into their reactivity. nih.gov This understanding could inform the design of ligands where the nitrile group plays a key role in the catalytic cycle. nih.gov By modifying the substituents on the benzyl (B1604629) group, it would be theoretically possible to create a library of ligands with varying steric and electronic properties for use in a wide range of catalytic transformations, such as cross-coupling reactions or asymmetric catalysis.

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The extended π-system of the pyridazine ring in this compound suggests that it could possess semiconductor properties. The presence of both electron-donating (benzylamino) and electron-withdrawing (nitrile) groups can create a "push-pull" electronic structure, which is a common design motif in organic semiconductor materials. This intramolecular charge transfer character can lead to desirable optical and electronic properties, such as strong absorption in the visible spectrum and good charge carrier mobility.

Theoretically, by polymerizing or co-polymerizing derivatives of this compound, it may be possible to create novel organic semiconducting polymers. The benzylamino group provides a site for polymerization, and the properties of the resulting polymer could be tuned by altering the monomeric unit. The planarity of the pyridazine ring could facilitate π-π stacking in the solid state, which is crucial for efficient charge transport.

Potential Application Area Relevant Structural Feature Theoretical Role of this compound
Ligand for Catalysis Pyridazine nitrogen atoms, Benzylamino nitrogen, Nitrile groupCoordination to transition metals, modulation of electronic properties of the metal center.
Organic Semiconductor Extended π-system, Electron-donating and -withdrawing groupsIntramolecular charge transfer, potential for polymerization, π-π stacking.

Advanced Spectroscopic and Imaging Methodologies for Molecular Characterization (Methodology Focus)

A thorough characterization of this compound and its derivatives would necessitate the use of a suite of advanced spectroscopic and imaging techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for elucidating the precise chemical structure and connectivity of the molecule. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of protons, helping to define the molecule's preferred conformation in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), would be used to determine the exact molecular weight and elemental composition of the compound. mdpi.com Tandem mass spectrometry (MS/MS) could be employed to fragment the molecule, providing valuable structural information based on the fragmentation pattern.

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy would provide information about the vibrational modes of the molecule, confirming the presence of key functional groups such as the nitrile (C≡N) and amine (N-H) stretches.

X-ray Crystallography: Single-crystal X-ray diffraction would be the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding its properties in materials science applications.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties. mdpi.com These theoretical calculations would complement the experimental data and provide a deeper understanding of the molecule's behavior at the atomic level.

Methodology Information Gained
NMR Spectroscopy Chemical structure, connectivity, conformation in solution.
Mass Spectrometry Exact molecular weight, elemental composition, fragmentation patterns.
Vibrational Spectroscopy Presence of functional groups.
X-ray Crystallography Three-dimensional structure, bond lengths, bond angles, intermolecular interactions.
Computational Modeling Predicted geometric and electronic structure, spectroscopic properties.

Interdisciplinary Research Opportunities

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate drug discovery programs centered around the this compound scaffold. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional methods. nih.govyoutube.com

Potential applications include:

Target Identification and Validation: AI algorithms can analyze multi-omics data to identify novel protein targets for which a pyridazine-based ligand might be effective. mdpi.com

Virtual High-Throughput Screening (vHTS): ML models can be trained on existing structure-activity relationship (SAR) data to screen massive virtual libraries of compounds. nih.gov This would enable the rapid identification of novel pyridazine analogues with a high probability of being active against a specific target.

Predictive Modeling (ADMET): ML can be used to build models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues in silico. youtube.com This allows chemists to prioritize the synthesis of compounds with favorable drug-like properties.

De Novo Drug Design: Deep learning techniques, such as generative models, can design entirely new molecules based on desired properties. mdpi.com These models could generate novel pyridazine derivatives optimized for binding to a target protein structure while simultaneously possessing desirable pharmacokinetic profiles.

Table 2: Application of AI/ML in a Pyridazine-based Drug Discovery Cascade

Drug Discovery Phase AI/ML Application Objective
Target Identification Analysis of genomic and proteomic dataIdentify and validate novel disease-relevant targets. nih.gov
Hit Identification Virtual screening, quantitative structure-activity relationship (QSAR) modelingScreen millions of compounds to find initial hits. nih.gov
Lead Optimization Predictive ADMET models, generative chemistryModify hit compounds to improve potency, selectivity, and drug-like properties. mdpi.commdpi.com
Preclinical Development Patient stratification, biomarker discoveryIdentify patient populations most likely to respond to the drug candidate. nih.gov

This data-driven approach complements experimental work, creating a synergistic cycle of prediction, synthesis, and testing that can more efficiently navigate the vast chemical space. mdpi.com

Synthetic biology provides a novel platform for the production of complex molecules and their analogues by engineering metabolic pathways in microbial hosts like yeast or bacteria. mpg.de While the de novo biosynthesis of a synthetic heterocycle like this compound is highly challenging, a plausible approach involves using synthetic biology to generate diverse precursor molecules or to modify the parent scaffold.

A conceptual strategy could involve engineering a host organism to produce a variety of substituted benzylamines or functionalized pyridazine precursors. For instance, pathways could be engineered to produce benzylamine (B48309) analogues with different substitution patterns (e.g., hydroxyl, methoxy, or halogen groups) from simple carbon sources. nih.gov These biologically-produced precursors could then be used in semi-synthetic routes to generate a library of this compound analogues.

Furthermore, by exploiting the substrate promiscuity of certain enzymes, it might be possible to perform late-stage functionalization on the pyridazine scaffold. mpg.de For example, engineered P450 monooxygenases could be used to selectively hydroxylate the benzyl ring, creating new derivatives with potentially altered biological activity and metabolic profiles. This approach allows for the creation of "new-to-nature" compounds that may not be easily accessible through traditional synthetic chemistry. nih.gov

Unexplored Reactivity and Novel Transformations

The pyridazine ring and its substituents in this compound offer several avenues for exploring novel chemical transformations. The pyridazine ring itself is generally electron-deficient, influencing the reactivity of its substituents.

Reactivity of the Nitrile Group: The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the nitrile carbon. While its reaction with thiols has been studied in the context of metabolism, nih.gov its potential as a synthetic handle remains underexplored. For example, it could participate in cycloaddition reactions or be transformed into other functional groups like tetrazoles, which are valuable pharmacophores.

Electrophilic Substitution: Pyridazines are typically resistant to electrophilic aromatic substitution. rsc.org However, the electron-donating benzylamino group at the 6-position could potentially activate the pyridazine ring towards selective substitution at the C4 or C5 positions, a reactivity pattern that warrants investigation under various conditions.

Nucleophilic Aromatic Substitution (SNAr): While there are no leaving groups on the pyridazine ring of the title compound, derivatization to include a halogen at the C3 position (before nitrile formation) or other positions could open up possibilities for SNAr reactions, allowing for the introduction of a wide range of nucleophiles.

Photochemical Reactions: The conjugated π-system of the pyridazine ring suggests that it may undergo interesting photochemical transformations, such as rearrangements or cycloadditions, upon UV irradiation.

Challenges and Opportunities in Pyridazine Chemistry Research

The field of pyridazine chemistry presents both unique challenges and significant opportunities for medicinal and materials chemistry.

Challenges:

Modest Basicity: The pyridazine ring has a modest pKa (around 2.0), which is lower than pyridine (B92270). nih.gov This can limit opportunities for salt formation, which is often used to improve the solubility and crystallinity of drug candidates.

Selective Functionalization: Achieving regioselective functionalization of the pyridazine ring can be difficult due to the influence of the two adjacent nitrogen atoms on the ring's electronic properties. researchgate.net Developing new synthetic methods to control this selectivity is an ongoing challenge.

Metabolic Stability: The pyridazine ring can be susceptible to metabolic degradation, and the reactivity of substituents like nitriles can lead to covalent adduct formation with endogenous nucleophiles like glutathione. nih.gov

Opportunities:

Scaffold for Medicinal Chemistry: The pyridazine heterocycle is recognized as an advantageous scaffold in drug design. Its ability to act as a bioisosteric replacement for a phenyl ring can lead to improved physicochemical properties, such as reduced lipophilicity. nih.gov

Hydrogen Bonding Capacity: The two adjacent nitrogen atoms are effective hydrogen bond acceptors, enabling robust interactions with biological targets like proteins and enzymes. nih.gov This property is highly valuable in designing potent and selective inhibitors.

Diverse Biological Activities: Pyridazine derivatives have demonstrated a broad spectrum of biological activities, making them attractive starting points for drug discovery programs in various therapeutic areas. researchgate.netdntb.gov.ua

Materials Science: The planar nature of the pyridazine ring promotes efficient π-π stacking interactions. rsc.org This characteristic can be exploited to design novel materials with specific electronic or optical properties.

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